N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1007173-45-6
VCID: VC11962665
InChI: InChI=1S/C26H25N7O2/c1-16-8-10-20(11-9-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-7-5-6-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide

CAS No.: 1007173-45-6

Cat. No.: VC11962665

Molecular Formula: C26H25N7O2

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide - 1007173-45-6

Specification

CAS No. 1007173-45-6
Molecular Formula C26H25N7O2
Molecular Weight 467.5 g/mol
IUPAC Name N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C26H25N7O2/c1-16-8-10-20(11-9-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-7-5-6-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34)
Standard InChI Key RYKBCCQKEJRQGR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C

Introduction

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It is particularly noted for its intricate molecular structure, which includes multiple heterocyclic rings and functional groups. This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the formation of pyrazole and pyrimidine rings using various reagents and conditions. For similar compounds, solvents like dimethylformamide and catalysts such as piperidine are often used to optimize yield and purity.

Biological Activity

Compounds with similar structures to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide are known for their interactions with targets involved in cell proliferation and inflammation. Pyrazolo[3,4-d]pyrimidine derivatives are often explored for their pharmacological properties, including roles as kinase inhibitors, which are valuable in cancer therapy.

Research Findings

While specific research findings on N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide are not available, related compounds have shown promise in medicinal chemistry. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been studied for its anti-inflammatory potency as a potential 5-lipoxygenase (5-LOX) inhibitor .

Potential Applications

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